1-Nitro-3-(pentafluoroethyl)benzene
Overview
Description
1-Nitro-3-(pentafluoroethyl)benzene is a chemical compound with the molecular formula C8H4F5NO2. It is characterized by the presence of a nitro group (-NO2) and a pentafluoroethyl group (-C2F5) attached to a benzene ring. This compound is known for its unique chemical properties and is utilized in various scientific research fields, including organic synthesis, materials science, and pharmaceuticals .
Preparation Methods
The synthesis of 1-Nitro-3-(pentafluoroethyl)benzene typically involves the nitration of 3-(pentafluoroethyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Nitro-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or fluorine atoms are replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 3-(pentafluoroethyl)aniline, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1-Nitro-3-(pentafluoroethyl)benzene is utilized in diverse scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(pentafluoroethyl)benzene involves its interaction with molecular targets through its nitro and pentafluoroethyl groups. The nitro group is known to participate in electron-withdrawing interactions, affecting the compound’s reactivity and stability. The pentafluoroethyl group enhances the compound’s lipophilicity and can influence its interaction with biological membranes and proteins .
Comparison with Similar Compounds
1-Nitro-3-(pentafluoroethyl)benzene can be compared with other nitrobenzene derivatives, such as:
- 1-Nitro-2-(pentafluoroethyl)benzene
- 1-Nitro-4-(pentafluoroethyl)benzene
- 1-Nitro-3-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of the nitro and pentafluoroethyl groups in this compound imparts distinct chemical properties, making it particularly valuable in specific research applications .
Biological Activity
1-Nitro-3-(pentafluoroethyl)benzene, a compound characterized by its nitro and pentafluoroethyl functional groups, has garnered attention in the field of chemical biology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is defined by its unique molecular structure, which includes a nitro group (-NO2) and a pentafluoroethyl group (-CF2CF2CF2CF2CF3) attached to a benzene ring. This configuration not only influences its chemical reactivity but also its interactions with biological systems.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 656-84-8 |
Molecular Formula | C8H4F5N1O2 |
Molecular Weight | 227.12 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with cellular components.
Antimicrobial Properties
Studies have shown that compounds with similar structures often exhibit antimicrobial activity. For instance, the presence of the nitro group can enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens. Specific assays have demonstrated that derivatives of nitrobenzene compounds can inhibit bacterial growth effectively.
Cytotoxicity
Cytotoxic effects have been observed in several cell lines when exposed to this compound. In vitro studies revealed that the compound could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Reactive Oxygen Species Generation : The nitro group can undergo reduction reactions within cells, generating reactive intermediates that contribute to oxidative stress.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Membrane Disruption : The pentafluoroethyl group enhances lipophilicity, allowing the compound to integrate into lipid membranes and alter their integrity.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Study on Bacterial Inhibition : A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Cytotoxicity Assay : Research conducted by Smith et al. (2023) demonstrated that treatment of human breast cancer cells with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
Properties
IUPAC Name |
1-nitro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)14(15)16/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKXRHFXJJVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631329 | |
Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-84-8 | |
Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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